molecular formula C20H24N6O3 B11267549 3-(4-methoxyphenyl)-5,7-dimethyl-9-(3-methylbutyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

3-(4-methoxyphenyl)-5,7-dimethyl-9-(3-methylbutyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

Cat. No.: B11267549
M. Wt: 396.4 g/mol
InChI Key: DVSPUBSHMXWPDR-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-5,7-dimethyl-9-(3-methylbutyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a complex heterocyclic compound that belongs to the triazolopurine family This compound is characterized by its unique structure, which includes a triazole ring fused to a purine scaffold

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-5,7-dimethyl-9-(3-methylbutyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione can be achieved through several synthetic routes. One common method involves the cycloamination of nucleoside substrates mediated by bromide ions under mild metal- and oxidant-free conditions . This environmentally benign electrochemical approach promotes intramolecular C(sp2)–H cycloamination with high efficiency . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the methoxy group allows for oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazole derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include bromine for halogenation, nitric acid for nitration, and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-methoxyphenyl)-5,7-dimethyl-9-(3-methylbutyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.

    Medicine: It has shown potential as an antiviral, antimicrobial, and anticancer agent

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds include other triazolopurine derivatives, such as:

Properties

Molecular Formula

C20H24N6O3

Molecular Weight

396.4 g/mol

IUPAC Name

8-(4-methoxyphenyl)-1,3-dimethyl-5-(3-methylbutyl)purino[8,9-c][1,2,4]triazole-2,4-dione

InChI

InChI=1S/C20H24N6O3/c1-12(2)10-11-25-15-17(23(3)20(28)24(4)18(15)27)26-16(21-22-19(25)26)13-6-8-14(29-5)9-7-13/h6-9,12H,10-11H2,1-5H3

InChI Key

DVSPUBSHMXWPDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)OC

Origin of Product

United States

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